molecular formula C7H14N4O4 B1215106 N(δ)-(N-甲基-N-亚硝基氨甲酰基)-L-鸟氨酸 CAS No. 63642-17-1

N(δ)-(N-甲基-N-亚硝基氨甲酰基)-L-鸟氨酸

货号 B1215106
CAS 编号: 63642-17-1
分子量: 218.21 g/mol
InChI 键: QEQYAQFYVFRGQD-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine, also known as NMOC-L-ornithine, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of cancer research.

科学研究应用

致癌性研究

N(δ)-(N-甲基-N-亚硝基氨甲酰基)-L-鸟氨酸 (MNCO) 已在动物模型中研究其致癌特性。Longnecker 等人(1980 年)发现大鼠中的 MNCO 处理诱发了各种器官(如乳腺、肾脏和皮肤)的高发病率的新生物,以及外分泌胰腺和耳道中的肿瘤。研究表明,单次注射 MNCO 后,胰腺、肾脏和皮肤会出现急性细胞毒性作用 (Longnecker, Curphey, Lilja, French, & Daniel, 1980)。同样,Longnecker 等人(1979 年)观察到 MNCO 在叙利亚金仓鼠中诱发各种癌和外分泌胰腺异常,表明 MNCO 具有物种特异性致癌潜力 (Longnecker, Curphey, French, & Lilja, 1979).

酶抑制研究

MNCO 及其衍生物已被研究其对酶的抑制作用。例如,N-δ-(膦酰基乙酰基)-L-鸟氨酸是大肠杆菌 L-鸟氨酸氨甲酰转移酶(细菌代谢中的关键酶)的有效抑制剂 (Penninckx & Gigot, 1979)。此外,该化合物已被证明是牛肝鸟氨酸氨甲酰转移酶的竞争性抑制剂 (Mori, Aoyagi, Tatibana, Ishikawa, & Ishii, 1977).

蛋白质修饰研究

MNCO 衍生物也参与了蛋白质修饰的研究。例如,从相豆毒素中衍生的 N(δ)-(N'-磺酰基-二氨基膦酰基)-L-鸟氨酸被发现是鸟氨酸转氨甲酰酶(尿素循环和氨基酸合成中的关键酶)的有效失活剂 (Templeton, Mitchell, Sullivan, & Shepherd, 1985).

合成和化学研究

MNCO 及相关化合物已被合成并研究其化学性质和潜在应用。Schade 等人(2008 年)探索了 L-鸟氨酸和相关化合物的 N(δ)-甲基化衍生物的合成,这些衍生物已知是一氧化氮合酶的生理抑制剂 (Schade, Töpker-Lehmann, Kotthaus, & Clement, 2008).

属性

IUPAC Name

(2S)-2-amino-5-[[methyl(nitroso)carbamoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQYAQFYVFRGQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NCCCC(C(=O)O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)NCCC[C@@H](C(=O)O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020851
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine

CAS RN

63642-17-1
Record name N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-Methyl-N-nitrosocarbamoyl)-l-ornithine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY22C9GDS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Reactant of Route 2
Reactant of Route 2
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Reactant of Route 3
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Reactant of Route 4
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Reactant of Route 5
Reactant of Route 5
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
Reactant of Route 6
N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine

Citations

For This Compound
24
Citations
DS Longnecker, TJ Curphey, HS Lilja… - Journal of …, 1980 - europepmc.org
The carcinogenicity of the nitrosourea amino acid, N delta-(N-methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO), and its acute cytotoxicity were studied in Wistar rats. MNCO treatment …
Number of citations: 30 europepmc.org
DS Longnecker - Environmental health perspectives, 1984 - ehp.niehs.nih.gov
Focal proliferative changes in the acinar cells of the pancreas of rats have been induced by several systemically administered carcinogens including azaserine, N-nitrosobis(2-oxopropyl…
Number of citations: 39 ehp.niehs.nih.gov
M Takahashi, M Hori, M Mutoh, K Wakabayashi… - Cancers, 2011 - mdpi.com
Pancreatic cancer is difficult to cure, so its prevention is very important. For this purpose, animal model studies are necessary to develop effective methods. Injection of N-nitrosobis(2-…
Number of citations: 33 www.mdpi.com
JP Smith, TE Solomon - American Journal of Physiology …, 2014 - journals.physiology.org
The gastrointestinal peptide cholecystokinin (CCK) causes the release of pancreatic digestive enzymes and growth of the normal pancreas. Exogenous CCK administration has been …
Number of citations: 66 journals.physiology.org
J Standop, MB Schneider, A Ulrich, PM Pour - Digestive Diseases, 2001 - karger.com
The silent course of pancreatic cancer and its explosive fatal outcome have hindered studies of tumor histogenesis and the identification of early biochemical and genetic alterations that …
Number of citations: 37 karger.com
JP Smith, TE Solomon - Director, 2013 - journals.physiology.org
33 34 The gastrointestinal peptide cholecystokinin (CCK) causes the release of pancreatic digestive 35 enzymes and growth of the normal pancreas. Exogenous CCK administration …
Number of citations: 0 journals.physiology.org
A Mohammed, NB Janakiram… - Current medicinal …, 2012 - ingentaconnect.com
Lack of early detection and effective interventions are major factors contributing to the poor prognosis and dismal survival rates of pancreatic cancer patients for more than sixty years. …
Number of citations: 43 www.ingentaconnect.com
K Kong, M Guo, Y Liu, J Zheng - Journal of Cancer, 2020 - ncbi.nlm.nih.gov
As a common gastrointestinal tumor, the incidence of pancreatic cancer has been increasing in recent years. The disease shows multi-gene, multi-step complex evolution from …
Number of citations: 42 www.ncbi.nlm.nih.gov
MA Heinrich, AMRH Mostafa, JP Morton… - Advanced drug delivery …, 2021 - Elsevier
Pancreatic ductal adenocarcinoma (PDAC) is an extremely aggressive type of cancer with an overall survival rate of less than 7-8%, emphasizing the need for novel effective …
Number of citations: 55 www.sciencedirect.com
O Shibata, K Kamimura, Y Tanaka, K Ogawa… - … Therapy-Nucleic Acids, 2022 - cell.com
This research developed an easy-to-use, reproducible pancreatic cancer animal model utilizing pancreas-targeted hydrodynamic gene delivery to deliver human pancreatic cancer-…
Number of citations: 3 www.cell.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。